

# financial statement analysis of publicly traded pharmaceutical companies

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## A Comparative Financial Analysis of Leading Pharmaceutical Giants

A deep dive into the 2023 financial performance and drug development pipelines of eight major publicly traded pharmaceutical companies reveals a landscape of shifting fortunes and strategic realignments. This guide provides a quantitative comparison of Johnson & Johnson, Pfizer, Merck & Co., AbbVie, Sanofi, Bristol Myers Squibb, AstraZeneca, and Roche, offering valuable insights for researchers, scientists, and drug development professionals.

The pharmaceutical industry in 2023 was marked by a return to a post-pandemic normal, with companies that saw soaring revenues from COVID-19 vaccines and treatments, like Pfizer, experiencing a significant downturn in sales.<sup>[1]</sup> In contrast, others demonstrated robust growth in their core therapeutic areas. A closer look at the financial statements and research and development (R&D) pipelines of these industry leaders offers a clearer picture of their current standing and future prospects.

## Financial Performance: A Tale of Divergent Growth

A comparative analysis of key financial metrics for 2023 highlights the varied performance across the selected pharmaceutical companies. Johnson & Johnson emerged with the highest revenue, while AstraZeneca showcased a remarkable 81% increase in net income.<sup>[2][3]</sup>

Company	2023 Revenue (in billions USD)	2023 Net Income (in billions USD)	Profit Margin (%)	R&D Expenditure (in billions USD)	R&D as % of Revenue
Johnson & Johnson	\$85.2[4]	\$35.2[4]	41.3%	\$15.1	17.7%
Pfizer	\$58.5[5][6]	\$2.1[1][6][7][8]	3.6%	\$10.7[5]	18.3%
Merck & Co.	\$60.1[9]	\$0.4[10]	0.7%	\$30.5	50.7%
AbbVie	\$54.3	\$4.8[11]	8.8%	Not explicitly stated	Not explicitly stated
Sanofi	\$47.1 (€43.1B)[11][12]	\$6.4 (€5.8B) [5]	13.6%	Not explicitly stated	Not explicitly stated
Bristol Myers Squibb	\$45.0[13]	\$8.0[13]	17.8%	\$9.3[14]	20.7%
AstraZeneca	\$45.8[15]	\$6.0[2][3]	13.1%	Not explicitly stated	Not explicitly stated
Roche	\$65.3 (CHF 58.7B)	\$13.8 (CHF 12.4B)	21.1%	Not explicitly stated	Not explicitly stated

Note: Sanofi and Roche's revenues were reported in Euros and Swiss Francs, respectively, and have been converted to USD for comparative purposes based on the exchange rates at the time of their financial reporting. R&D expenditure for some companies was not immediately available in the initial high-level reports.

## The Engine of Growth: A Look at the R&D Pipeline

The future success of any pharmaceutical company is intrinsically linked to the strength and productivity of its R&D pipeline. A robust pipeline with a diverse range of drug candidates in various stages of development is a key indicator of future revenue streams and market leadership.

Company	Phase I	Phase II	Phase III	Registration/ Submitted
Pfizer	47	28	30	3
Merck & Co.	Not explicitly stated	80+	30+	10+
Johnson & Johnson	Not explicitly stated	Not explicitly stated	Not explicitly stated	103 indications
AbbVie	Not explicitly stated	~60 (mid and late-stage)	Not explicitly stated	Not explicitly stated
Sanofi	Not explicitly stated	Not explicitly stated	36	Not explicitly stated
Bristol Myers Squibb	104	106	25	4
AstraZeneca	Not explicitly stated	123 (NME & major LCM)	21 (NME)	17 (NME)
Roche	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated

Note: The level of detail provided for pipeline data varies by company. Some companies report the number of programs, while others focus on new molecular entities (NMEs) or indications.

## Methodology for Analysis

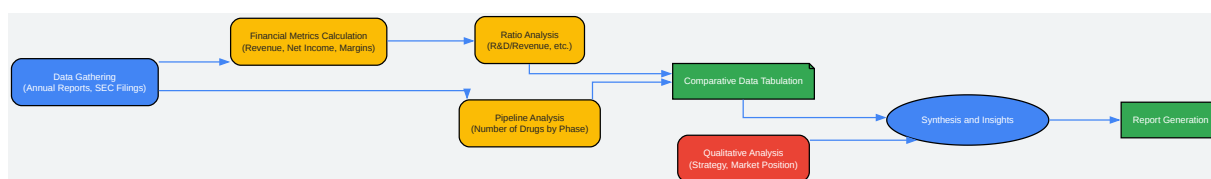
The financial data presented in this guide was compiled from the full-year 2023 financial reports and press releases issued by the respective companies. The key metrics selected for comparison are widely accepted indicators of financial health and innovation in the pharmaceutical sector.

The analysis of the R&D pipeline involved a review of company presentations, investor relations materials, and annual reports to ascertain the number of drug candidates in each phase of clinical development.

For a more in-depth understanding of the valuation of pharmaceutical companies, methodologies such as Discounted Cash Flow (DCF) analysis and Risk-Adjusted Net Present Value (rNPV) are often employed.[16][17] These models consider the future revenue potential of drugs in the pipeline, factoring in the probabilities of success at each stage of development.

## Visualizing the Analysis Workflow

To effectively conduct a comparative financial statement analysis of pharmaceutical companies, a structured workflow is essential. The following diagram illustrates the key steps involved in this process.

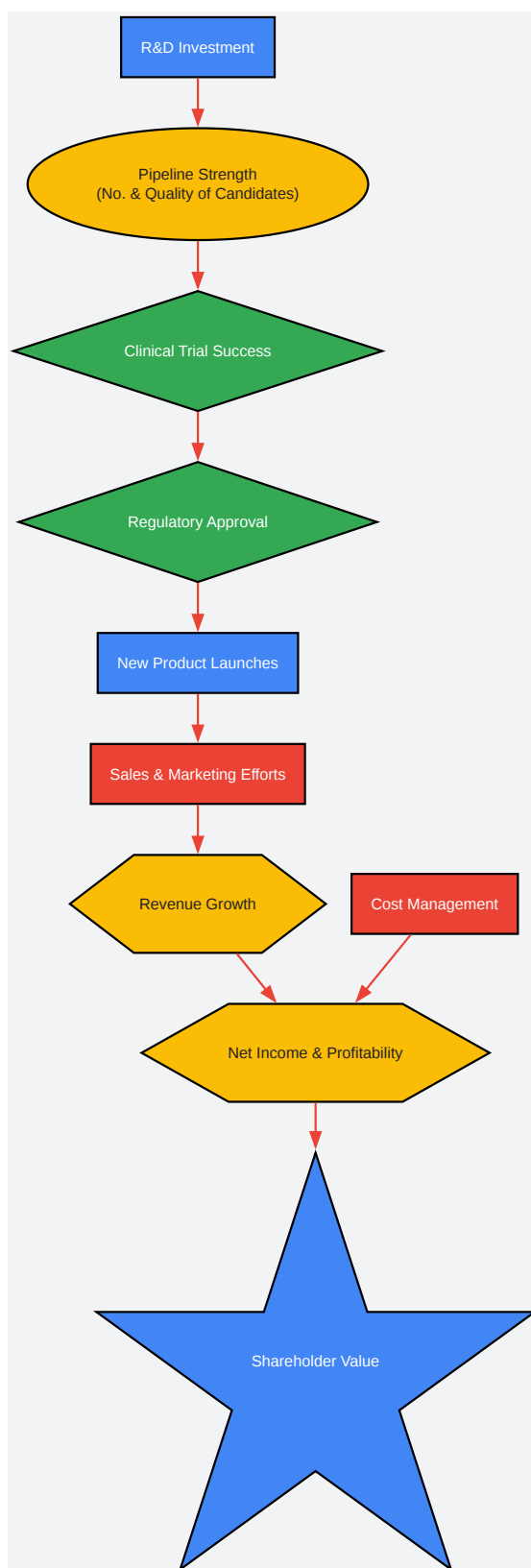


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Caption: Workflow for Pharmaceutical Financial Statement Analysis.

## Signaling Pathways of Financial Health

The financial performance of a pharmaceutical company can be viewed as a complex signaling pathway, where various inputs and activities ultimately lead to key financial outcomes. The diagram below illustrates these interconnected relationships.



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Caption: Key Drivers of Financial Performance in Pharma.

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- To cite this document: BenchChem. [financial statement analysis of publicly traded pharmaceutical companies]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7823545#financial-statement-analysis-of-publicly-traded-pharmaceutical-companies>]

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